![molecular formula C44H70O8SSi B13846048 (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of moxidectin, a well-known antiparasitic agent used in veterinary medicine. The modification of the moxidectin structure aims to enhance its properties and broaden its applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS involves multiple steps, starting from readily available precursors. The key steps include the introduction of the methoxyimino and methylsulfanyl groups, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBS) groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The methoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The TBS-protected hydroxyl groups can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in THF at low temperatures.
Substitution: Tetrabutylammonium fluoride in THF at room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Free hydroxyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiparasitic and antimicrobial properties.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
作用机制
The mechanism of action of (I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is believed to be similar to that of moxidectin. It likely targets the gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in parasites, leading to paralysis and death of the parasites. The modifications in the structure may enhance its binding affinity and selectivity for these targets, thereby improving its efficacy.
相似化合物的比较
Similar Compounds
Moxidectin: The parent compound, used as an antiparasitic agent in veterinary medicine.
Ivermectin: Another well-known antiparasitic agent with a similar mechanism of action.
Abamectin: A compound structurally related to ivermectin, used in agriculture.
Uniqueness
(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS is unique due to the specific modifications in its structure, which may confer enhanced properties compared to its parent compound, moxidectin. These modifications could potentially lead to improved efficacy, reduced resistance, and broader applications in various fields.
属性
分子式 |
C44H70O8SSi |
|---|---|
分子量 |
787.2 g/mol |
IUPAC 名称 |
(1R,4S,4'S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(methylsulfanylmethoxy)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C44H70O8SSi/c1-27(2)19-30(5)38-32(7)37(48-26-53-11)24-43(51-38)23-35-22-34(50-43)18-17-29(4)20-28(3)15-14-16-33-25-47-40-39(52-54(12,13)42(8,9)10)31(6)21-36(41(45)49-35)44(33,40)46/h14-17,19,21,27-28,32,34-40,46H,18,20,22-26H2,1-13H3/b15-14+,29-17+,30-19+,33-16+/t28-,32-,34+,35-,36-,37-,38+,39+,40+,43-,44+/m0/s1 |
InChI 键 |
SMJCRHFKIDSFAT-CUQWWFNCSA-N |
手性 SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OCSC)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
规范 SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)OCSC)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


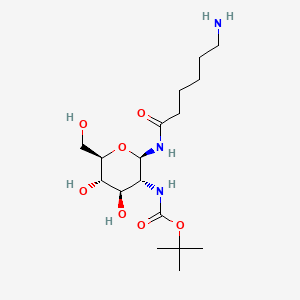
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
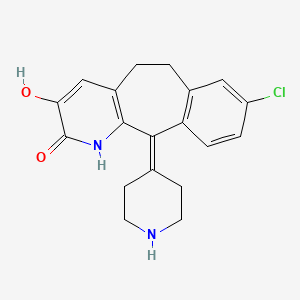
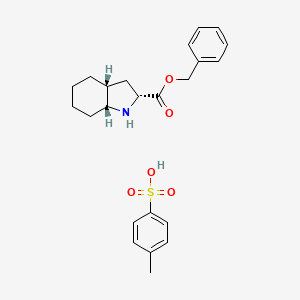
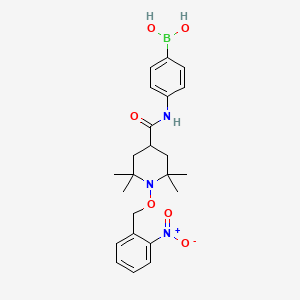
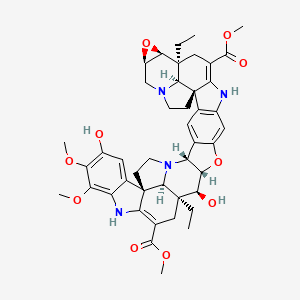
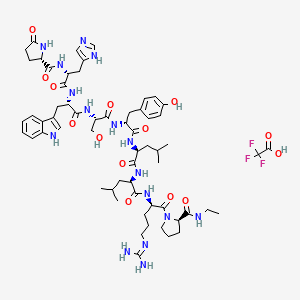
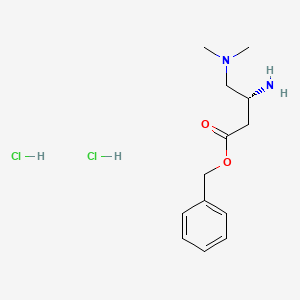
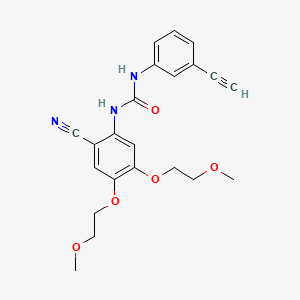
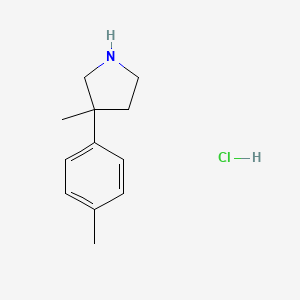
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
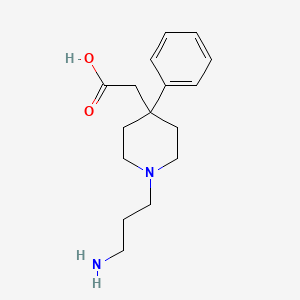
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
